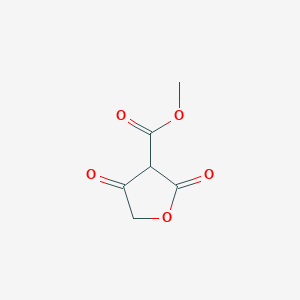

3-Methoxycarbonyl tetronic acid

説明

Tetronic acid is a chemical compound classified as a γ-lactone, with the molecular formula C4H4O3 . It interconverts between keto and enol tautomers . Many natural products such as ascorbic acid (vitamin C), penicillic acid, pulvinic acids, and abyssomicins possess the β-keto-γ-butyrolactone motif of tetronic acid .

Synthesis Analysis

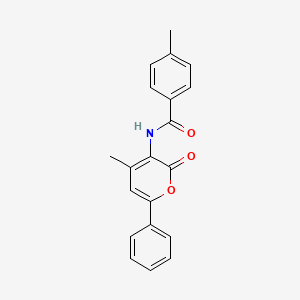

Tetronic acid has been extensively investigated due to its crucial role in synthesizing heterocycles . Various heterocycles can be synthesized using it as a precursor via multicomponent reactions (MCRs) . The zinc ions bind through alkoxide and carbonyl groups of the ligand 3-methoxycarbonyl-5-phenyl tetronic acid .Molecular Structure Analysis

The zinc ions bind through alkoxide and carbonyl groups of the ligand 3-methoxycarbonyl-5-phenyl tetronic acid . These complexes promote intra- and intermolecular interactions, such as hydrogen bonding and π stacking, giving place to the formation of molecular aggregates .Chemical Reactions Analysis

Tetronic acid, a versatile synthon, has been extensively investigated by numerous researchers in synthetic chemistry due to its crucial role in synthesizing heterocycles . Various heterocycles can be synthesized using it as a precursor via multicomponent reactions (MCRs) .Physical And Chemical Properties Analysis

While the specific physical and chemical properties of 3-Methoxycarbonyl tetronic acid are not explicitly mentioned in the search results, tetronic acid is a chemical compound classified as a γ-lactone, with the molecular formula C4H4O3 .科学的研究の応用

Metal Ion Complexation

Tetronic acids, including derivatives like 3-methoxycarbonyl tetronic acid, are known for their ability to form metal complexes. For instance, Athanasellis et al. (2009) studied the complexation reactions of 3-ethoxycarbonyl tetronic acids with Cu(II) and Co(II) ions, which are closely related to 3-methoxycarbonyl tetronic acid. These complexes were analyzed using EPR spectroscopy and magnetic susceptibility measurements, highlighting the potential of tetronic acids in forming biologically relevant metal complexes (Athanasellis et al., 2009).

Synthesis and Crystal Structure Characterization

Prousis et al. (2010) reported the synthesis and characterization of zinc (II) tetronic acid complexes, specifically involving 3-methoxycarbonyl-5-phenyl tetronic acid. This study utilized 1H NMR and X-ray crystallography to understand the binding and structural properties of these complexes, further indicating the role of tetronic acids in inorganic chemistry and crystallography (Prousis et al., 2010).

Precursors for Vulpinic Acids

Mallinger et al. (2009) explored the use of 3-aryltetronic acids, including 3-(4-methoxyphenyl)tetronic acid, as precursors for synthesizing vulpinic acids. These acids are notable pigments in mushrooms and lichens. The study highlights the chemical versatility of tetronic acids in organic synthesis and natural product chemistry (Mallinger et al., 2009).

Synthesis of Natural Products

In a study by Wenkert et al. (1988), the decomposition of diazoacetylacetic esters was used to prepare 3(2H)furanones and tetronic acids. This method enabled the synthesis of natural products like rosefuran and eldanolide, demonstrating the utility of tetronic acid derivatives in natural product synthesis (Wenkert et al., 1988).

作用機序

将来の方向性

Tetronic acid, a versatile synthon, has been extensively investigated by numerous researchers in synthetic chemistry due to its crucial role in synthesizing heterocycles . This review covers the literature from 2017 to 2022, and it encompasses the different one-pot protocols for synthesizing a variety of heterocyclic molecules .

特性

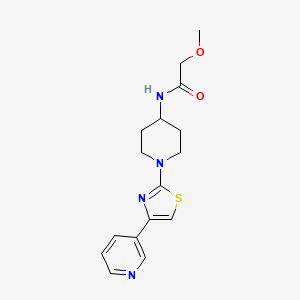

IUPAC Name |

methyl 2,4-dioxooxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c1-10-5(8)4-3(7)2-11-6(4)9/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAZGUKSJKVGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=O)COC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxycarbonyl tetronic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6-Dimethyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2486421.png)

![N-(2,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2486423.png)

![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride](/img/structure/B2486429.png)

![4,7-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2486434.png)

![2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2486437.png)

amino}acetamide](/img/structure/B2486438.png)